Product packaging for CP 53631(Cat. No.:CAS No. 79836-56-9)

CP 53631

Cat. No.: B130914
CAS No.: 79836-56-9
M. Wt: 352.7 g/mol
InChI Key: FRGRVQZKRCFTHR-SQQLFYIASA-N
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Description

Historical Context and Initial Characterization of CP-53631

CP-53631 emerged from pharmaceutical research with a specific focus on neurological applications. Its initial characterization laid the groundwork for its subsequent recognition as a versatile research compound.

Development by Pfizer for Neuroscience Research

CP-53631 was developed by Pfizer for neuroscience research scientificlabs.co.uk. This origin highlights its intended application in understanding and potentially modulating neurological pathways.

Recognition as a Research Standard in Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Studies

In the realm of selective serotonin reuptake inhibitor (SSRI) studies, CP-53631 has gained recognition as a research standard medchemexpress.com. Specifically, it is utilized as an internal standard for Sertraline in research related to SSRIs in the field of antidepressants medchemexpress.commedchemexpress.commedchemexpress.com. This role underscores its consistent and reliable properties for comparative analyses within this drug class.

Dual Pharmacological Classification and Principal Research Trajectories of CP-53631

A key aspect of CP-53631's significance stems from its classification under two distinct pharmacological categories, driving different trajectories of research.

Classification as a Selective Serotonin Reuptake Inhibitor (SSRI)

CP-53631 is classified as a selective serotonin reuptake inhibitor (SSRI) and an antidepressant scientificlabs.co.uktargetmol.cnhoelzel-biotech.com. SSRIs primarily function by inhibiting the reuptake of serotonin via the serotonin transporter (SERT), thereby increasing serotonin concentrations in the synaptic cleft wikipedia.org. This mechanism is central to the therapeutic actions of SSRIs in various psychiatric conditions.

Classification as an Autophagy Inhibitor

Beyond its SSRI activity, CP-53631 is also recognized as an autophagy inhibitor medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com. Autophagy is a fundamental catabolic process conserved across evolution that maintains cellular homeostasis under various stress conditions, including nutrient deprivation and pathogen infection plos.organtibodiesinc.comdojindo.com. It involves the degradation and recycling of damaged organelles and proteins through the formation of autophagosomes that fuse with lysosomes antibodiesinc.comdojindo.com. Research indicates that CP-53631 exhibits anticancer activity through its role as an autophagy inhibitor medchemexpress.commedchemexpress.eu. Autophagy inhibition can sensitize tumor cells to apoptosis, a programmed cell death mechanism, which is a significant area of investigation in cancer therapy nih.govbiomolther.org.

Significance of CP-53631 in Contemporary Biomedical Research

The dual pharmacological profile of CP-53631 positions it as a compound of considerable significance in contemporary biomedical research. Its utility as a research standard for SSRIs provides a consistent benchmark for studies exploring serotonergic pathways and antidepressant mechanisms medchemexpress.commedchemexpress.commedchemexpress.com. Concurrently, its classification as an autophagy inhibitor opens avenues for investigating cellular degradation processes and their implications in diseases such as cancer medchemexpress.commedchemexpress.eunih.govbiomolther.org. Basic biomedical research, which encompasses studies from single molecules to complex human functions, is crucial for understanding disease mechanisms and developing new therapies nih.govnabr.org. The rigorous application of statistical principles, including hypothesis testing and significance levels, is vital for ensuring the reliability and clinical relevance of findings in biomedical research researchgate.networktribe.com. Compounds like CP-53631, with defined mechanisms of action, contribute to this foundational research by serving as specific tools to probe complex biological systems.

Contribution to Neuroscience Research

CP-53631 is recognized as a selective serotonin reuptake inhibitor (SSRI) and possesses antidepressant properties. researchgate.net Its development by Pfizer specifically for neuroscience research underscores its relevance in understanding serotonergic pathways and their implications in neurological and psychiatric conditions. researchgate.net In research settings, CP-53631 serves as a valuable tool, including its use as an internal standard for Sertraline, another well-known SSRI, in studies related to antidepressants. nih.govnih.gov This application aids in the precise quantification and analysis of SSRIs in experimental models, contributing to the broader understanding of their pharmacological profiles and mechanisms of action within the central nervous system.

Exploration in Anticancer Therapeutic Strategies

Beyond its neuroscientific applications, CP-53631 has been identified as an autophagy inhibitor with demonstrated anticancer activity. nih.govmedchemexpress.commedchemexpress.com Autophagy, a fundamental cellular process involving the degradation and recycling of cellular components, plays a complex and often dual role in cancer. While it can act as a tumor-suppressive mechanism, it can also promote cancer cell survival, particularly under stress conditions or during chemotherapy, leading to drug resistance. nih.govmdpi.com

The inhibition of autophagy has emerged as a promising strategy in cancer therapy, aiming to augment the efficacy of conventional anticancer agents. nih.govmdpi.com By blocking this cytoprotective mechanism in cancer cells, autophagy inhibitors like CP-53631 can potentially enhance the susceptibility of cancer cells to cytotoxic treatments, thereby improving therapeutic outcomes and overcoming drug resistance. nih.govmdpi.com Research into CP-53631's anticancer activity focuses on its ability to interfere with autophagic pathways, suggesting its potential as a component in combination therapies to improve the effectiveness of existing cancer treatments. nih.govmedchemexpress.commedchemexpress.com

Molecular and Cellular Mechanisms of CP-53631 Action

CP-53631 is characterized as a blood-brain barrier permeable pyrimidinyl-aminothiazole compound. Its primary mechanism of action involves a specific interaction with transforming acidic coiled-coil-containing protein 3 (TACC3). This interaction is crucial as CP-53631 has been shown to promote the nuclear localization of aryl-hydrocarbon receptor nuclear translocator 2 (ARNT2) .

Beyond its direct molecular binding, CP-53631 functions as an autophagy inhibitor medchemexpress.com. Autophagy, a fundamental cellular process for degradation and recycling of cellular components, is tightly regulated by various signaling pathways. The mammalian Target of Rapamycin (mTOR) complex plays a pivotal role as a sensor of cellular stress and nutrient availability, modulating autophagy induction mdpi.com. Focal Adhesion Kinase (FAK) has been implicated in autophagy regulation through its ability to activate the mTOR complex. This activation occurs via the suppression of TSC2, an upstream negative regulator of mTOR, and can also be induced through the AKT pathway mdpi.com. By inhibiting autophagy, CP-53631 thus influences these interconnected regulatory mechanisms.

Furthermore, the ARF protein (p14ARF), while not directly CP-53631, is relevant in understanding related cellular control mechanisms. p14ARF is involved in oncogenic checkpoint pathways, promoting growth arrest or apoptosis in cancer cells through both p53-dependent and independent pathways plos.org. Studies have shown that p14ARF is a target of Protein Kinase C (PKC), and its phosphorylation, particularly at Threonine 8, affects its stability and cellular localization plos.org. ARF expression can stabilize activated FAK in the cytoplasm, potentially through sumoylation, which supports cell growth nih.gov. Conversely, ARF depletion can lead to DAPK-dependent cell death (anoikis), and ARF can counteract DAPK-induced apoptosis nih.gov. The stabilization of FAK by ARF can also result in FAK-mediated degradation of p53, thereby inhibiting p53-dependent apoptosis nih.gov. While these findings relate to general cellular mechanisms, they provide context for the complex interplay of pathways that compounds like CP-53631 might influence through their direct targets.

Molecular Target/ActionEffect of CP-53631Implication
TACC3Specific interactionModulates TACC3-related functions
ARNT2Promotes nuclear localizationInfluences gene transcription and cellular responses
AutophagyInhibitorAffects cellular degradation and recycling processes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19BrClN B130914 CP 53631 CAS No. 79836-56-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRVQZKRCFTHR-SQQLFYIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595087
Record name (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79836-56-9
Record name (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Cp 53631 Action

Downstream Signaling Pathway Modulation by CP-53631

Potential Crosstalk with Other Intracellular Signaling Networks

The direct interaction of CP-53631 with TACC3 and its promotion of ARNT2 nuclear localization inherently suggest potential crosstalk with broader intracellular signaling networks. TACC3 is known to be involved in various cellular processes, including cell division, and ARNT2 functions as a transcription factor, implying its role in regulating gene expression in response to diverse stimuli. Therefore, CP-53631's influence on these proteins would likely impact the downstream pathways they regulate.

As an autophagy inhibitor, CP-53631 engages with a highly integrated cellular process that extensively crosstalks with numerous signaling pathways. Autophagy is regulated by, and in turn influences, pathways such as the mTOR pathway, p53, and FAK mdpi.com. For instance, the mTOR complex, a key regulator of autophagy, integrates signals from nutrient availability and stress mdpi.com. Inhibition of autophagy by CP-53631 would therefore affect the intricate balance and feedback loops within these interconnected signaling networks, potentially influencing cellular metabolism, growth, and survival.

General examples of intracellular signaling crosstalk, which may be indirectly relevant to the broader cellular context in which CP-53631 acts, include interactions between the TGF-β/Smad pathway and other pathways like Wnt, Notch, Hippo, Hedgehog, Mitogen-Activated Protein (MAP) kinase, Phosphoinositide 3-kinase (PI3K)-Akt, Nuclear Factor-κB (NF-κB), and JAK-STAT signaling pathways nih.gov. Similarly, crosstalk between PKA, PKC, and MAPK intracellular signaling pathways is well-documented researchgate.net. The dynamics of MAPK cascades (ERK, p38, JNK) also involve feedback and crosstalk, influencing cell fate decisions, with AKT signaling regulating JNK activity through negative crosstalk frontiersin.org. While these examples are not directly linked to CP-53631 in the provided information, they illustrate the complexity of the intracellular signaling landscape that CP-53631's direct actions on TACC3, ARNT2, and autophagy could perturb.

Cellular and Subcellular Localization Studies of CP-53631

Direct cellular and subcellular localization studies of CP-53631 itself are primarily highlighted by its observed effect on ARNT2. Specifically, CP-53631 has been shown to promote the nuclear localization of ARNT2 . This indicates that the compound influences the trafficking or retention of ARNT2 within the nucleus, which is critical for ARNT2's function as a transcription factor.

While specific localization studies for CP-53631 itself are limited to its effect on ARNT2 in the provided data, the concept of protein subcellular localization is broadly recognized as a major determinant of protein function plos.org. Proteins are situated in specific compartments within a cell, such as the cytoplasm, nucleus, mitochondria, endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane, to perform their functions optimally ceur-ws.orgwikipedia.orgplos.org. For example, p14ARF, a protein involved in cell cycle regulation, has been observed in both nuclear and cytoplasmic extracts plos.org. Its localization can vary during cellular processes, appearing at the plasma membrane, cytoplasmic blebs, filopodia during adhesion and spreading, and later in the nucleoli nih.gov. This general understanding of protein localization underscores the significance of CP-53631's ability to promote ARNT2 nuclear localization, suggesting a targeted influence on nuclear-mediated cellular activities.

Preclinical Research Methodologies and Models for Cp 53631 Investigations

In Vitro Experimental Paradigms for CP-53631 Studies

In vitro studies utilize controlled cellular environments to assess the direct effects of CP-53631 on biological processes.

CP-53631 has been identified as an autophagy inhibitor. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com Autophagy is a conserved cellular process involving the sequestration of targeted structures by phagophores, which mature into autophagosomes and are subsequently delivered to lysosomes for degradation. nih.govembopress.org Inhibition of autophagy can be assessed through various cell-based assays. A common approach involves monitoring the accumulation of lipidated microtubule-associated protein 1 light chain 3 (LC3-II) and the inhibition of p62/SQSTM1 degradation. researchgate.netnih.gov LC3 lipidation (LC3-II) is a key step in autophagosome formation, and autophagy inhibitors are expected to lead to an accumulation of LC3-II by preventing the degradation of autolysosomes containing LC3-II. researchgate.net Western blot analysis is typically employed to determine the LC3-II/LC3-I ratio and to observe changes in SQSTM1/p62 levels. researchgate.net Lysosomal inhibitors such as chloroquine (B1663885) (CQ) and bafilomycin A1 (BafA1) are frequently used as positive controls in these experiments to induce autophagosome accumulation by blocking autophagosome-lysosome fusion or lysosomal degradation. nih.govresearchgate.netsigmaaldrich.com

Table 1: In Vitro Assays for Autophagy Inhibition

Assay TypePurpose/Measured ParameterKey Markers/Indicators
Western Blot AnalysisQuantification of autophagic flux and inhibitionAccumulation of LC3-II; inhibition of p62/SQSTM1 degradation
Microscopy (e.g., Fluorescence)Visualization of autophagosome accumulation and lysosomal fusionLC3 puncta formation, colocalization studies

CP-53631 is classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). medchemexpress.comsigmaaldrich.com SSRIs function by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) by the serotonin transporter (SERT/SLC6A4), thereby increasing serotonin concentration in the synaptic cleft. elifesciences.orgbiorxiv.orgnih.govplos.org Quantitative measurement of serotonin reuptake inhibition typically involves assays that assess the activity of the serotonin transporter. These assays can include measuring the uptake of radiolabeled serotonin into cells expressing SERT or using electrophysiological recordings to monitor currents through SERT. elifesciences.orgbiorxiv.org The inhibition of serotonin uptake by compounds like CP-53631 can be characterized by determining the concentration required to inhibit 50% of the maximum reuptake (IC50 value). Sertraline, another SSRI, can be used as an internal standard in such research. medchemexpress.com

Table 2: Quantitative Assays for Serotonin Reuptake Inhibition

Assay TypePurpose/Measured ParameterKey Indicators/Output
Radioligand Uptake AssaysMeasurement of serotonin uptake inhibitionIC50 values for inhibition of serotonin transport
Electrophysiological Recordings (e.g., Patch Clamp)Characterization of SERT activity and inhibitor binding kineticsAlterations in SERT-mediated currents, binding affinity

CP-53631 exhibits anticancer activity. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The assessment of anticancer activity in cultured cell lines involves a range of in vitro assays designed to evaluate the compound's impact on cancer cell growth, viability, and death mechanisms. Common methodologies include cytotoxicity assays, which measure the ability of a compound to inhibit cell growth and induce cell death. waocp.orgnih.govmdpi.complos.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify cell viability and proliferation by measuring metabolic activity. waocp.orgmdpi.commdpi.com Other assays include lactate (B86563) dehydrogenase (LDH) release assays for membrane integrity loss, and assays to detect apoptosis, such as measuring caspase activity, nuclear morphology changes (e.g., DAPI staining), and cell cycle analysis by flow cytometry. waocp.orgnih.govplos.orgnih.gov These assays help determine the antiproliferative and pro-apoptotic effects of CP-53631 on various cancer cell lines.

Table 3: In Vitro Assays for Anticancer Activity

Assay TypePurpose/Measured ParameterKey Indicators/Output
MTT AssayAssessment of cell viability and proliferation inhibitionCell growth inhibition percentage, IC50 values
Apoptosis AssaysDetection of programmed cell deathCaspase activation, nuclear fragmentation, annexin (B1180172) V staining
Cell Cycle AnalysisEvaluation of cell cycle arrestDistribution of cells in G0/G1, S, and G2/M phases
LDH Release AssayMeasurement of cytotoxicity and membrane integrityRelease of lactate dehydrogenase

Evaluating cellular proliferation and viability is fundamental in preclinical research, often serving as a primary screen for a compound's biological activity, including its anticancer potential. nih.govnih.gov These methodologies quantify the number of healthy, metabolically active cells in a sample. nih.gov Common approaches include colorimetric assays utilizing tetrazolium reagents like MTT or XTT, which are reduced by metabolically active cells to produce a colored product. mdpi.commdpi.comnih.govbiotium.com Resazurin reduction assays and assays based on protease substrates that generate a fluorescent signal are also employed. nih.govbiotium.com Luminogenic ATP assays measure intracellular ATP levels, providing a sensitive indicator of viable cell number. nih.govnih.govpromega.com Real-time assays allow for continuous monitoring of live cells over several days, offering dynamic insights into proliferation and viability. nih.govpromega.com These assays are crucial for determining whether CP-53631 influences cell growth, exhibits cytotoxic effects, or acts as a cytostatic agent.

Table 4: Methodologies for Cellular Proliferation and Viability

Assay TypePurpose/Measured ParameterPrinciple/Mechanism
Colorimetric (e.g., MTT, XTT)Quantification of metabolically active cellsReduction of tetrazolium salts by cellular enzymes
Resazurin Reduction AssaysAssessment of cell viabilityResazurin converted to fluorescent resorufin (B1680543) by live cells
Protease Viability Marker AssaysMeasurement of live cell protease activityCleavage of fluorogenic substrates by cytoplasmic proteases
Luminogenic ATP AssaysDetermination of viable cell numberMeasurement of intracellular ATP, indicative of metabolic activity
Real-time Live-Cell AssaysContinuous monitoring of cell health and growthNon-lytic methods allowing kinetic measurements

Assessment of Anticancer Activity in Cultured Cell Lines

In Vivo Animal Model Investigations of CP-53631

In vivo studies provide a more complex and integrated biological system to evaluate the effects of CP-53631, considering systemic interactions and physiological responses.

CP-53631 is utilized in research pertaining to selective serotonin reuptake inhibitors (SSRIs) within the field of antidepressants. medchemexpress.com Animal models are indispensable tools for studying psychiatric disorders and evaluating the efficacy of antidepressant drugs. mdpi.comnih.gov While no single animal model fully replicates human stress-related disorders, they are valuable for pharmacological research by allowing control over environmental factors and providing insights into behavioral and neurobiological changes. mdpi.comnih.gov

Commonly used animal models for antidepressant research include the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.gov In the FST, rodents are placed in an inescapable cylinder of water, and the immobility time (time spent floating without struggling) is measured as an indicator of "behavioral despair" or "entrapment." nih.gov Similarly, in the TST, mice are suspended by their tails, and immobility is scored. nih.gov These tests are widely used for rapidly screening novel agents with potential antidepressant effects, as known antidepressants typically reduce immobility time. nih.govnih.gov Another relevant model is the Chronic Unpredictable Mild Stress (CUMS) model, which exposes rodents to a series of mild, unpredictable stressors over several weeks to induce depression-like behaviors, such as anhedonia (reduced sucrose (B13894) preference). mdpi.comnih.gov Investigations with CP-53631 in these models would involve administering the compound and observing its effects on these behavioral parameters, comparing them to control groups and known antidepressant agents like fluoxetine (B1211875) or citalopram. nih.govmdpi.com

Table 5: In Vivo Animal Models for Antidepressant Research

Animal Model TypePurpose/Measured ParameterKey Behavioral Indicators
Forced Swim Test (FST)Assessment of antidepressant-like activityReduced immobility time
Tail Suspension Test (TST)Assessment of antidepressant-like activityReduced immobility time
Chronic Unpredictable Mild Stress (CUMS)Induction and assessment of depression-like behaviorsAnhedonia (e.g., reduced sucrose preference), behavioral despair

Utilization in Animal Models for Anticancer Research

Animal models are indispensable in anticancer drug discovery and personalized cancer therapy strategies, aiding in the understanding of disease initiation, progression mechanisms, and the development of innovative therapeutic approaches scbt.com. These models serve as crucial bridges between basic and clinical research scbt.com. Common approaches include the use of immunodeficient mice for xenograft models, where human tumor cells are transplanted, or genetically engineered mouse models (GEMMs) that spontaneously develop tumors nih.gov. These models allow for the evaluation of therapeutic effects on tumor development and regression github.io.

Neurobiological Research Using Animal Models Relevant to CP-53631

Given CP-53631's classification as a selective serotonin reuptake inhibitor (SSRI) and an antidepressant Current time information in El Paso County, US., its relevance to neurobiological research is implied. Animal models, particularly rodents such as mice and rats, are widely used in neuroscience to investigate neurological disorders, understand neuronal function, and evaluate therapeutic approaches. These models help explore underlying pathological and molecular mechanisms, identify potential biomarkers, and assess the efficacy of treatments. Studies in this area can involve examining neural development, disease mechanisms, and the impact of various substances on neuronal health.

Pharmacological and Behavioral Assays in Animal Models

Pharmacological and behavioral assays in animal models are critical for characterizing the effects of compounds on an organism's physiological and psychological state. These assays evaluate parameters such as autonomic and sensorimotor functions, convulsive behavior, and other drug-induced activities. For instance, the Mouse Defense Test Battery is a well-validated tool used to assess natural defensive behaviors, providing insights into responses to pharmacological agents relevant to anxiety and panic. Behavioral models are essential for understanding the pathophysiology of diseases and accelerating treatment development, with various tests designed to measure parameters related to neurodegeneration, anxiety, and depression.

Advanced Analytical and Omics Approaches in CP-53631 Research

Advanced analytical and omics approaches play a crucial role in understanding the molecular characteristics of chemical compounds and their interactions within biological systems.

Proteomic Profiling for Target Identification and Pathway Analysis

Proteomic profiling involves the comprehensive analysis of proteins within a cell, tissue, or organism to provide information about their abundance, post-translational modifications, and interactions scbt.com. This approach is vital for identifying novel protein biomarkers, understanding disease mechanisms, and accelerating preclinical drug development. Techniques such as mass spectrometry, 2D gel electrophoresis, and protein microarrays are employed to uncover dysregulated proteins in disease states and identify potential therapeutic targets scbt.comnih.gov. Pathway analysis helps in contextualizing key proteins within biological and signaling pathways, confirming their mechanistic involvement in disease pathogenesis.

Chromatographic Techniques for Compound Analysis and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for compound analysis and purity assessment in chemical and pharmaceutical research. HPLC separates analytes from a mixture based on their differential affinities for a stationary phase and a mobile phase. It is widely used for the purity analysis of materials, detection, and quantification of specific components in mixtures. The purity of the solvent used in HPLC is crucial, as it can affect the sensitivity of the analysis. HPLC methods are developed and validated to ensure specificity, accuracy, and precision for the quantification of compounds and the detection of impurities.

CP-53631 is assessed for purity using HPLC, with a reported purity of ≥98% Current time information in El Paso County, US.. This indicates that HPLC is a standard method utilized for quality control and characterization of this compound.

Table 1: CP-53631 Purity Assessment by HPLC

CompoundPurity (HPLC)
CP-53631≥98%

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking is a computational method in molecular modeling that predicts the preferred binding orientations and affinities between small molecules (ligands) and macromolecular target structures (receptors), typically proteins. This technique is crucial in drug discovery for identifying potential drug candidates, analyzing protein-ligand interactions, and optimizing ligand structures to enhance binding affinity. Molecular docking simulates the binding process in silico, allowing researchers to explore thousands or millions of potential ligands efficiently. It provides insights into binding mechanisms, energetics, and potential therapeutic applications.

Gene Expression Analysis Techniques (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR), also known as real-time PCR or qPCR, is a widely utilized and highly sensitive technique for quantifying gene expression levels citeab.comlabsolu.ca. It enables researchers to measure messenger RNA (mRNA) expression patterns and compare their relative levels across different biological samples, such as treated versus control tissues or cells labsolu.ca. The process involves several key steps: isolation of high-quality RNA, reverse transcription of mRNA into complementary DNA (cDNA), and then amplification and real-time detection of target sequences using fluorescent dyes or probes citeab.comamericanelements.com.

The principle of qRT-PCR relies on monitoring the accumulation of PCR products as they form, typically focusing on the exponential phase of the reaction for precise quantification citeab.comamericanelements.com. Data analysis often involves determining the quantification cycle (Cq) value, which is the cycle number at which fluorescence reaches a detectable threshold citeab.com. Relative quantification, often normalized against stably expressed reference genes, is commonly performed to calculate fold-differences in mRNA levels between samples citeab.comamericanelements.comwikipedia.org. This technique is crucial for understanding how a compound like CP-53631 might modulate gene transcription, thereby impacting cellular pathways or functions. While specific data for CP-53631 is not available, qRT-PCR would be instrumental in identifying and quantifying changes in gene expression induced by the compound.

Advanced Microscopy for Cellular and Subcellular Imaging (e.g., fluorescence microscopy, electron microscopy)

Advanced microscopy techniques are indispensable for visualizing the cellular and subcellular effects of compounds. Fluorescence microscopy, including wide-field, confocal, and live-cell microscopy, allows for multidimensional imaging of cells and tissues . These methods enable researchers to observe the distribution, localization, and morphological changes within cells and their organelles following exposure to a compound like CP-53631 nih.govwikidata.org. Confocal laser scanning microscopy, for instance, provides optical sectioning capabilities, allowing for the creation of detailed 3D images of samples with high resolution nih.govwikidata.org. Live-cell imaging further permits the study of dynamic cellular processes in real-time wikidata.org.

Flow Cytometry for Cell Population Characterization

Flow cytometry is a powerful technique used for the rapid, quantitative analysis of individual cells within a heterogeneous population fishersci.ca. This method allows for the simultaneous measurement of multiple cellular characteristics, such as size, granularity, and the expression of specific cell surface or intracellular proteins, often labeled with fluorescent antibodies fishersci.canih.gov. Cells are passed one by one through a laser beam, and the scattered light and emitted fluorescence signals are detected and analyzed fishersci.ca.

Applications in preclinical research include cell viability assessment, where fluorescent dyes like propidium (B1200493) iodide (PI) or 7-Aminoactinomycin D (7-AAD) are used to differentiate live, apoptotic, and necrotic cells based on membrane integrity wikidata.orgnih.gov. Flow cytometry is also extensively used for immunophenotyping, allowing for the characterization and quantification of specific cell subsets based on their unique protein expression profiles nih.gov. Furthermore, it can be applied to analyze DNA content for cell cycle analysis or to detect changes in cell populations in response to drug treatment wikidata.orgmims.com. For CP-53631, flow cytometry could be used to assess its effects on cell proliferation, apoptosis, cell cycle progression, or to identify specific cell populations that are sensitive or resistant to the compound.

Enzyme-Linked Immunosorbent Assays (ELISA) for Biomarker Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay platform for detecting and quantifying specific proteins, antibodies, or antigens (biomarkers) in various biological samples, including serum, plasma, saliva, or urine transcriptionfactor.orgnih.gov. The assay's principle involves the use of antibodies to specifically bind to the target biomarker, followed by an enzyme-linked detection system that produces a measurable signal, often a color change or luminescence fishersci.ie.

ELISA can be configured in various formats, such as direct, indirect, sandwich, or competitive assays, each offering distinct advantages for specific applications transcriptionfactor.org. It is commonly employed in preclinical studies for the quantification of protein biomarkers, detection of infectious agents, or as a confirmatory method in diagnostic workflows transcriptionfactor.org. For a compound like CP-53631, ELISA could be used to detect changes in the levels of specific protein biomarkers in biological fluids or cell lysates, providing insights into its mechanism of action or its impact on disease-related pathways. For example, a study might use ELISA to measure the levels of a specific protein known to be modulated by a therapeutic agent .

Bioluminescence-Based Screening Methodologies

Bioluminescence-based assays leverage the light-emitting properties of biological systems, typically involving luciferases and their substrates (luciferins), for highly sensitive and robust detection in various applications, including high-throughput screening (HTS) nih.govnih.gov. These assays are favored in drug discovery due to their sensitivity, broad linearity, and robustness to complex biological samples and compound libraries nih.gov.

In preclinical research, bioluminescence is used for diverse purposes such as assessing cell viability, cytotoxicity, and monitoring enzymatic activities or cellular metabolic processes nih.gov. For instance, ATP-detection assays, which rely on the ATP-dependent luciferase reaction, are widely used to screen for cytotoxicity, as ATP levels are a direct indicator of cell viability nih.gov. Reporter-based assays, where a bioluminescent gene (e.g., luciferase) is expressed under the control of a specific promoter, allow for the real-time monitoring of gene expression or cellular pathway activation in response to a compound nih.gov. These methodologies enable rapid and efficient screening of compounds like CP-53631 for their potential biological activities, such as antimicrobial effects or cytotoxicity.

Immunological Techniques for Protein Detection (e.g., immunohistochemistry, immunoprecipitation)

Immunological techniques are fundamental for detecting and analyzing proteins in biological samples.

Immunohistochemistry (IHC) : IHC is a technique that uses antibody-epitope interactions to selectively label and visualize proteins within tissue samples. It allows for the assessment of protein distribution, subcellular localization, and relative abundance while preserving the tissue's morphological context. Visualization can be chromogenic (enzyme-conjugated antibodies producing colored precipitates) or fluorescent (fluorophore-conjugated antibodies directly visualized), with immunofluorescence (IF) being increasingly dominant due to advances in fluorescence microscopy and multiplexing capabilities. IHC is commonly used for morphological characterization and understanding protein expression patterns in various tissues. For CP-53631 studies, IHC could reveal how the compound affects the expression or localization of specific proteins within target organs or tissues.

Immunoprecipitation (IP) : IP is an affinity purification technique used to isolate a specific antigen (protein) from a complex mixture, such as cell or tissue lysates, using a specific antibody. The antibody is typically immobilized on a solid support (e.g., magnetic particles or agarose (B213101) beads) and incubated with the lysate, allowing the target antigen to bind to the antibody. After washing away unbound proteins, the immune complexes are eluted and can be analyzed by other techniques, such as Western blotting, to confirm the presence and quantity of the isolated protein. IP can also be used for co-immunoprecipitation (Co-IP) to study protein-protein interactions. In the context of CP-53631, IP could be employed to isolate target proteins that interact with or are modified by the compound, or to study protein complexes affected by its presence.

Research Design and Methodological Considerations for CP-53631 Studies

Effective preclinical research into a compound like CP-53631 necessitates a systematic and well-planned research design. The selection of an appropriate research design is paramount, as it dictates the procedures for collecting, analyzing, interpreting, and reporting data. Research designs can broadly be categorized as qualitative, quantitative, or mixed methods, each serving different purposes. For preclinical drug development, quantitative experimental designs are typically employed to establish cause-and-effect relationships and measure biological changes.

Key methodological considerations for CP-53631 studies would include:

Defining Clear Objectives : Precisely articulating the research questions and objectives is the initial and most critical step mims.com. This involves identifying the specific biological targets or pathways that CP-53631 is hypothesized to modulate, and determining the desired measurable outcomes wikipedia.org.

Model Selection : Choosing appropriate in vitro (e.g., cell lines, primary cell cultures, 3D organoids) and in vivo (e.g., animal models) systems that accurately mimic the biological context of interest is crucial wikipedia.orgmims.com. The models should be relevant to the disease or biological process being investigated and capable of demonstrating the compound's potential efficacy mims.com.

Assay Development and Validation : Developing and validating assays for each methodology (e.g., qRT-PCR, ELISA, microscopy) to ensure their sensitivity, specificity, accuracy, and reproducibility is fundamental mims.com. This includes optimizing protocols, establishing standard curves, and defining detection limits.

Controls and Replicates : Robust experimental design requires appropriate positive and negative controls to validate assay performance and interpret results accurately. Sufficient biological and technical replicates are essential to ensure statistical power and the reliability of findings.

Bias Mitigation : Researchers must proactively identify and mitigate potential sources of bias, such as selection bias, measurement bias, or confounding variables, which can compromise the validity of the study.

Replicability and Reproducibility : Ensuring that experiments are designed and reported in a manner that allows for independent replication is a cornerstone of scientific rigor. This enhances the confidence in the findings and their potential for translation.

In the absence of specific detailed research findings or data tables for CP-53631, the application of these rigorous methodological considerations would be paramount in any investigation aiming to characterize its biological activities.

Quantitative Research Designs

Quantitative research designs in preclinical investigations of compounds like CP-53631 are characterized by their objective, numerical data collection and statistical analysis, aiming to describe phenomena, compare groups, or establish cause-and-effect relationships nih.govnih.govchembase.cn. These designs are crucial for generating measurable outcomes and enabling robust statistical inferences about the compound's effects.

Common quantitative research designs employed in preclinical studies include:

Descriptive Designs: These designs focus on describing the state of a data type in its native environment without exploring causality. In the context of CP-53631, a descriptive study might characterize its baseline biochemical properties or its distribution in a biological system under specific conditions. For instance, researchers might conduct studies to describe the binding affinity of CP-53631 to a target receptor or its solubility profile.

Experimental Designs: These designs are fundamental for establishing cause-and-effect relationships by manipulating one or more variables in a controlled environment and observing their impact on outcome variables nih.gov. For CP-53631, experimental designs are critical for assessing its biological activity and efficacy. This typically involves comparing a group treated with CP-53631 to a control group (e.g., vehicle-treated or untreated) to determine if the compound elicits a statistically significant effect.

Correlational Designs: These designs examine the relationships and the extent of alignment or difference between two or more data types without necessarily implying causation nih.gov. While not directly establishing cause-and-effect, correlational studies can identify associations that warrant further experimental investigation. For example, a correlational study might explore the relationship between CP-53631 concentration and a specific biomarker response in a cellular model.

The selection of an appropriate quantitative research design is dictated by the specific research question, the purpose of the study, and the hypotheses to be tested nih.gov.

Future Directions and Translational Perspectives in Cp 53631 Research

Integrative Analysis of CP-53631's Dual Pharmacological Actions

CP-53631 is recognized as a selective serotonin (B10506) reuptake inhibitor (SSRI), indicating its antidepressant properties . Concurrently, it functions as an autophagy inhibitor, demonstrating anticancer activity medchemexpress.commedchemexpress.commedchemexpress.eu. This dual pharmacological profile presents a unique opportunity for integrative analysis. Future studies should focus on elucidating the precise molecular pathways through which CP-53631 exerts these seemingly disparate effects and investigate potential cross-talk or synergistic interactions between its SSRI and autophagy-modulating activities. For instance, research could explore whether the modulation of serotonin pathways influences cellular autophagy, or if its autophagy inhibition has secondary effects on neuronal function or mood regulation. Understanding the interplay between these two mechanisms could reveal novel therapeutic avenues where both actions are beneficial, such as in conditions with comorbid depression and cancer, or in neurodegenerative diseases where both serotonin dysregulation and aberrant autophagy are implicated. The compound's utility as an internal standard for Sertraline further underscores its relevance within the SSRI class, providing a foundation for comparative studies medchemexpress.commedchemexpress.com.

Exploration of Novel Therapeutic Applications for CP-53631

The established roles of CP-53631 as an antidepressant and an anticancer agent through autophagy inhibition lay the groundwork for exploring a broader spectrum of therapeutic applications medchemexpress.commedchemexpress.commedchemexpress.eu. Given its impact on autophagy, a fundamental cellular process involved in various pathologies, CP-53631's potential could extend to other diseases characterized by dysfunctional autophagy, such as certain neurodegenerative disorders, infectious diseases, and metabolic syndromes. Furthermore, the broader class of SSRIs has shown intriguing potential in areas like modulating inflammatory responses, with some studies suggesting their anti-COVID-19 potential, which could warrant investigation for CP-53631 if linked to its core mechanisms lgcstandards.com. Future research should systematically screen CP-53631 across diverse disease models to identify and validate novel indications, considering both its direct pharmacological targets and any downstream effects.

Development and Validation of Innovative Preclinical Models

Advancing the understanding and therapeutic application of CP-53631 necessitates the development and validation of innovative preclinical models that accurately reflect human disease complexity and allow for the comprehensive assessment of its dual pharmacological actions. Current preclinical models for cancer research include patient-derived cell lines, xenograft models, organoid cultures, and genetically engineered mouse models (GEMMs), which are crucial for dissecting various aspects of cancer tum.detum.de. For CP-53631, models that can simultaneously evaluate its effects on both serotonin reuptake and autophagy pathways would be particularly valuable. This could involve developing co-culture systems, advanced organ-on-a-chip platforms, or genetically modified animal models that allow for the precise manipulation and observation of these pathways in relevant physiological contexts. Such models would facilitate a more accurate prediction of clinical efficacy and potential side effects, accelerating translational research.

Integration of Multi-Omics Data for a Holistic Understanding of CP-53631 Mechanisms

To gain a holistic and in-depth understanding of CP-53631's mechanisms of action, future research should integrate multi-omics data. Multi-omics approaches encompass various high-throughput technologies, including genomics, transcriptomics, proteomics, metabolomics, lipidomics, and epigenomics, which provide a vast number of molecular measurements within a tissue or cell standardbio.commdpi.com. By simultaneously examining these different molecular layers, multi-omics can unravel the complex relationships between biomolecules and their interactions, offering a comprehensive view of how CP-53631 modulates cellular processes mdpi.com. This integrated analysis can help identify novel targets, off-target effects, and compensatory pathways activated or inhibited by CP-53631, leading to a more complete picture of its pharmacological impact. While challenging due to large datasets and data heterogeneity, the integration of multi-omics data is fundamental for systems biology and can shed light on the fundamental causes of diseases and their functional repercussions mdpi.commedrxiv.orgbiorxiv.org.

Investigation of Synergistic Therapeutic Combinations Involving CP-53631

Given CP-53631's established anticancer activity through autophagy inhibition, a significant future direction involves investigating its synergistic therapeutic combinations with other agents medchemexpress.commedchemexpress.commedchemexpress.eu. Combining CP-53631 with conventional chemotherapies, targeted therapies, or immunotherapies could enhance efficacy, overcome resistance, and potentially reduce individual drug dosages, thereby minimizing toxicity. For example, exploring combinations with drugs that target different cancer hallmarks or pathways could lead to more robust anticancer responses. Beyond oncology, its SSRI activity suggests potential synergistic combinations in neuropsychiatric disorders. Furthermore, the interplay between its antidepressant and anticancer properties could be leveraged in combination strategies, such as using CP-53631 to address depression in cancer patients while simultaneously contributing to tumor control. Research into synergistic effects requires careful experimental design and validation in appropriate preclinical models tum.deresearchgate.netacs.org.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for CP-53631, and how can researchers optimize yield and purity?

  • Methodological Guidance : The synthesis of CP-53631 typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and purification via column chromatography or recrystallization. Yield improvements may involve kinetic studies to identify rate-limiting steps .
  • Characterization : Confirmation of purity should utilize HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight validation .

Q. How is CP-53631 characterized using spectroscopic and chromatographic techniques?

  • Analytical Framework :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to verify structural integrity, focusing on chemical shifts and coupling constants for functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity and stability under varying pH conditions.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability for storage and formulation studies .

Q. What in vitro and in vivo models are appropriate for evaluating CP-53631's pharmacological activity?

  • Experimental Design :

  • In Vitro : Use cell-based assays (e.g., enzyme inhibition, receptor binding) with IC50_{50}/EC50_{50} calculations. Include positive/negative controls (e.g., known inhibitors) and validate results across multiple cell lines .
  • In Vivo : Prioritize rodent models for pharmacokinetic (PK) studies (e.g., bioavailability, half-life). For mechanistic studies, employ transgenic models or disease-specific induction protocols .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on CP-53631's mechanism of action across studies?

  • Contradiction Resolution Strategy :

Systematic Variable Comparison : Replicate experiments under identical conditions (e.g., cell culture media, animal strain) to isolate confounding factors.

Meta-Analysis : Aggregate data from published studies to identify trends or outliers using statistical tools (e.g., funnel plots, sensitivity analysis).

Mechanistic Triangulation : Combine biochemical assays (e.g., Western blotting for protein expression) with computational docking studies to validate target interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in CP-53631 studies?

  • Data Analysis Framework :

  • Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate efficacy (Emax_{max}) and potency (EC50_{50}).
  • ANOVA with Post Hoc Tests : Compare treatment groups for significance (p < 0.05) and adjust for multiple comparisons (e.g., Bonferroni correction).
  • Bootstrap Resampling : Estimate confidence intervals for small-sample studies .

Q. How can computational methods be integrated with experimental data to refine CP-53631's structure-activity relationships (SAR)?

  • Hybrid Methodology :

Molecular Dynamics (MD) Simulations : Predict binding affinities by modeling CP-53631’s interactions with target proteins (e.g., RMSD analysis for stability).

Quantitative Structure-Activity Relationship (QSAR) : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors.

Experimental Validation : Synthesize analogs based on computational predictions and test them in parallel assays to refine SAR hypotheses .

Methodological Considerations

  • Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in CP-53631’s pharmacological profile .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement) and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.